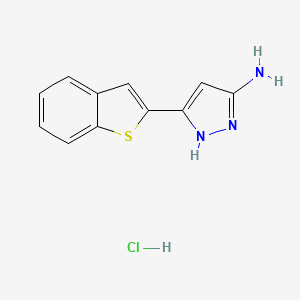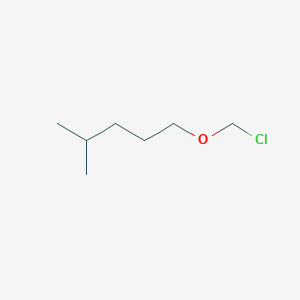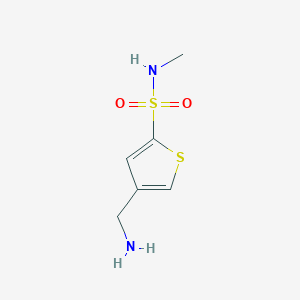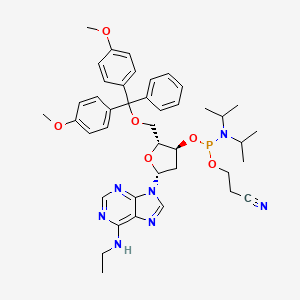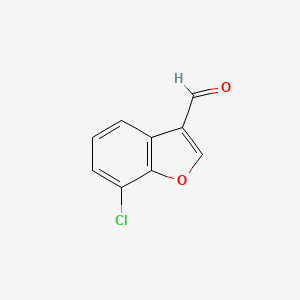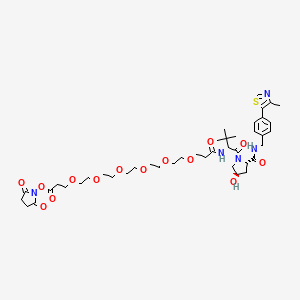![molecular formula C30H35NO5 B13706084 Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)
Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate: is a complex organic compound with the molecular formula C30H35NO5 and a molecular weight of 489.60 g/mol . This compound is primarily used in research and development settings and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate typically involves multi-step organic reactions. One common method includes the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it serves as a building block for synthesizing biologically active compounds.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in
Propiedades
Fórmula molecular |
C30H35NO5 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
benzyl 2-(dibenzylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]propanoate |
InChI |
InChI=1S/C30H35NO5/c1-30(2,3)36-28(32)23-34-22-27(29(33)35-21-26-17-11-6-12-18-26)31(19-24-13-7-4-8-14-24)20-25-15-9-5-10-16-25/h4-18,27H,19-23H2,1-3H3 |
Clave InChI |
ZOJBMYZJHTVRJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCC(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


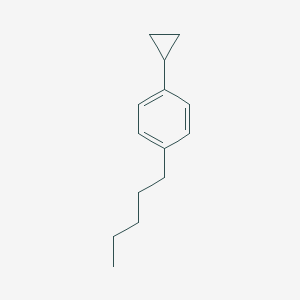
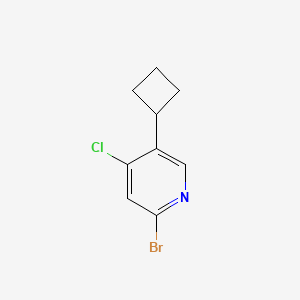
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)
